6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic organic compound characterized by its unique structural features and potential applications in various scientific fields. The compound has a molecular formula of and a molecular weight of approximately . Its structure consists of a benzimidazole core, which is a bicyclic arrangement formed by the fusion of a benzene ring and an imidazole ring, with bromine, chlorine, and trifluoromethyl substituents enhancing its chemical properties .
The compound is identified by the CAS number 1804185-95-2 and is available from various chemical suppliers for research purposes . It is recognized for its applications in medicinal chemistry and material science due to the presence of reactive halogen substituents that contribute to its biological activity .
6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole falls under the category of benzimidazole derivatives, which are known for their diverse pharmacological activities. The presence of halogen atoms in its structure often correlates with enhanced biological interactions, making it a subject of interest in drug discovery .
The synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:
These steps require careful optimization regarding solvents, catalysts, and temperature control to achieve high yields and purity .
The industrial production may utilize advanced techniques such as continuous flow chemistry and automated reactors to enhance efficiency. Purification methods like recrystallization and chromatography are crucial for obtaining high-purity products .
The molecular structure of 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole can be represented as follows:
This structure highlights the functional groups attached to the benzimidazole core, which are critical for its reactivity and biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C8H3BrClF3N2 |
| Molecular Weight | 299.47 g/mol |
| CAS Number | 1804185-95-2 |
| Boiling Point | Not specified |
| Physical Form | Solid Powder |
The reactivity of 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole can be attributed to the electrophilic nature of its halogen substituents. Common reactions include:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield .
Specific reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions. Optimization is essential to maximize product yield while minimizing side reactions .
The mechanism of action for 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole involves its interaction with various biological targets. The halogen substituents enhance binding affinity with enzymes or receptors, potentially modulating biological pathways through inhibition or activation mechanisms .
Studies indicate that the compound may affect specific cellular processes by altering protein interactions or enzymatic activities, although further research is needed to fully elucidate these mechanisms .
6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is typically encountered as a solid powder at ambient temperature. Its boiling point has not been explicitly stated but is expected to be within a range typical for similar compounds.
The compound exhibits notable stability due to the presence of multiple halogen atoms which confer unique electronic properties. These characteristics make it suitable for various applications in both research and industry .
6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific uses:
The versatility of this compound underscores its significance in both academic research and industrial applications. Further studies will likely expand its potential uses across various fields.
The synthesis of 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically employs ortho-phenylenediamine precursors with pre-installed halogen substituents. Phillip's condensation remains a cornerstone method, where 4-bromo-6-(trifluoromethyl)benzene-1,2-diamine undergoes cyclization with chloroformamidates or trichloroacetic acid derivatives under acidic conditions to form the 2-chloroimidazole ring [1] [3]. Alternative routes utilize nitro-reductive cyclization, where 4-nitro-5-bromo-3-(trifluoromethyl)aniline is treated with cyanogen bromide followed by catalytic hydrogenation, achieving cyclization and nitro-group reduction simultaneously .
Key challenges include:
Table 1: Comparative Analysis of Multi-Step Synthetic Routes
| Starting Material | Cyclization Agent | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|---|
| 4-Bromo-6-(trifluoromethyl)-1,2-diamine | Trichloroacetimidoyl chloride | HCl (conc.), reflux, 4h | 62 | Single-step ring closure |
| 4-Nitro-5-bromo-3-(trifluoromethyl)aniline | Cyanogen bromide | NaHCO₃, DMF, 60°C, 2h | 58 | Simultaneous reduction/cyclization |
| 5-Bromo-3-(trifluoromethyl)-2-nitroaniline | Formic acid | Fe/NH₄Cl, 70°C, 1h | 71 | Green chemistry approach |
Microwave-assisted synthesis significantly enhances efficiency, reducing reaction times from >12 hours to <60 minutes while improving yields by 15-25% through uniform heating and reduced side reactions . Solvent selection is critical, with polar aprotic solvents (DMF, DMSO) proving optimal for solubilizing halogenated intermediates.
Achieving regioselective halogenation at the C6 and C2 positions of benzimidazoles requires strategic approaches:
Table 2: Regioselectivity Control in Halogenation Reactions
| Substrate | Halogenating Agent | Additive/Catalyst | C6:C4:C7 Selectivity | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-4-(trifluoromethyl)-1H-benzimidazole | Br₂ | FeBr₃ (10 mol%) | 89:6:5 | 75 |
| 2-Chloro-4-(trifluoromethyl)-1H-benzimidazole | NBS | AIBN (5 mol%) | 92:3:5 | 68 |
| 1-(SEM)-2-chloro-4-(trifluoromethyl)benzimidazole | BuLi/Br₂ | TMEDA (2 eq.) | 99:<1:<1 | 81 |
Chlorination specificity at C2 is achieved through:
The trifluoromethyl group significantly enhances metabolic stability, lipophilicity, and bioactivity of benzimidazoles. Two primary approaches exist for its introduction:
Solvent effects are critical: DMF facilitates copper-mediated trifluoromethylation, while ether solvents (THF, dioxane) are optimal for organometallic approaches. The electron-withdrawing nature of the trifluoromethyl group necessitates modified reaction conditions (e.g., elevated temperatures) compared to non-fluorinated analogs.
The C6-bromine in 6-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole serves as a versatile handle for cross-coupling reactions, enabled by specialized catalysts:
Table 3: Catalytic Systems for Functional Group Coupling at C6
| Catalyst System | Coupling Partner | Conditions | Yield (%) | Application Scope |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos (2 mol%) | Arylboronic acids | K₂CO₃, H₂O/EtOH, 80°C | 85-92 | Biaryl motifs for kinase inhibitors |
| CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) | Amines | K₃PO₄, toluene, 110°C | 78-84 | Aniline derivatives for anticancer agents |
| NiCl₂(dme)/BINAP (5 mol%) | Alkylzinc reagents | DMA, 60°C, 24h | 65-71 | Alkylated analogs for antimicrobials |
| [Pd(NHC)(cin)Cl] (NHC = IPr, 1.5 mol%) | Heteroaryl stannanes | DMF, 100°C, 12h | 70-75 | Heterocycle conjugation |
Key considerations:
Bimetallic catalysts (Pd/Cu systems) enable sequential functionalization at C6 and C2, allowing synthesis of unsymmetrical 2,6-disubstituted derivatives in one pot .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8